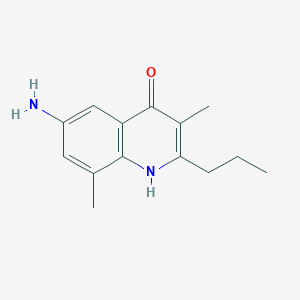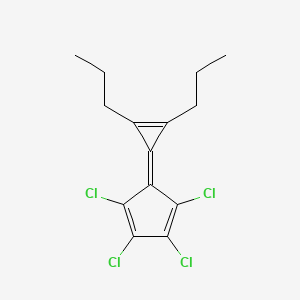
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene is a complex organic compound with the molecular formula C14H14Cl4 It is known for its unique structure, which includes a cyclopropenylidene group and multiple chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the cyclopropenylidene group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated cyclopentadienones, while reduction can produce partially dechlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Wirkmechanismus
The mechanism by which 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4-Tetrachloro-5,6-dipropylpentatriafulvalene
- 1,2,3,4-Tetrachlor-5,6-dipropyl-calicen
Uniqueness
Compared to similar compounds, 1,2,3,4-Tetrachloro-5-(2,3-dipropyl-2-cyclopropen-1-ylidene)-1,3-cyclopentadiene stands out due to its unique cyclopropenylidene group and the specific arrangement of chlorine atoms.
Eigenschaften
CAS-Nummer |
5680-25-1 |
|---|---|
Molekularformel |
C14H14Cl4 |
Molekulargewicht |
324.1 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-5-(2,3-dipropylcycloprop-2-en-1-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C14H14Cl4/c1-3-5-7-8(6-4-2)9(7)10-11(15)13(17)14(18)12(10)16/h3-6H2,1-2H3 |
InChI-Schlüssel |
JEKMNPQZUZYWII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C1=C2C(=C(C(=C2Cl)Cl)Cl)Cl)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
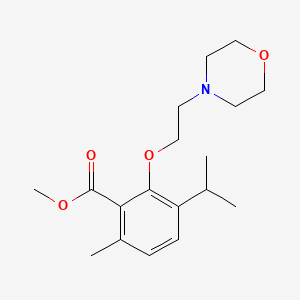
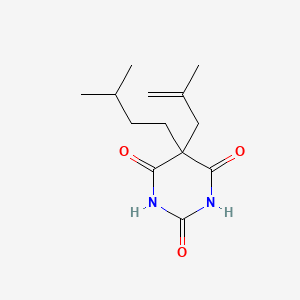
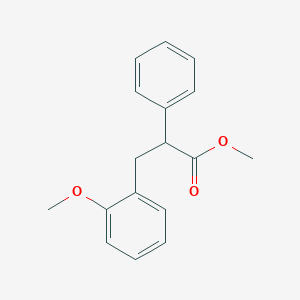

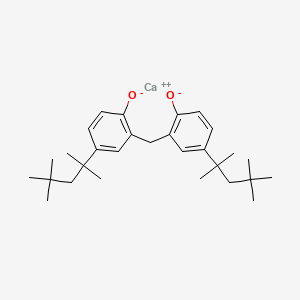
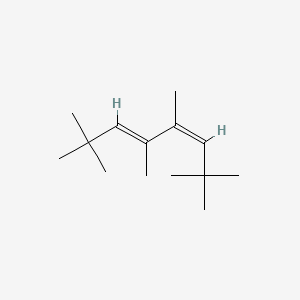
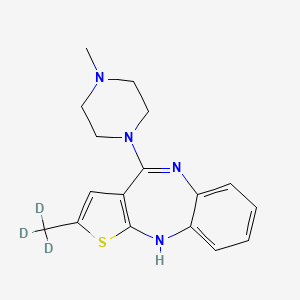
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
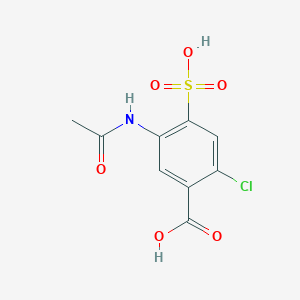
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
